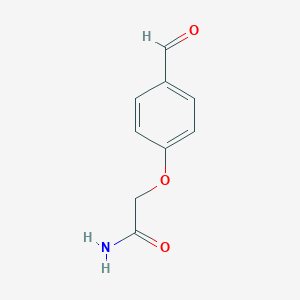

2-(4-Formylphenoxy)acetamide

Description

Properties

IUPAC Name |

2-(4-formylphenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c10-9(12)6-13-8-3-1-7(5-11)2-4-8/h1-5H,6H2,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLPJVCMIKUWSDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)OCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20345061 | |

| Record name | 2-(4-formylphenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135857-20-4 | |

| Record name | 2-(4-formylphenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 135857-20-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Procedure:

- Phenol derivatives are reacted with chloroacetyl chloride or chloroacetamide in the presence of a base such as potassium carbonate or sodium hydroxide.

- The reaction typically occurs in a polar aprotic solvent like acetone or dimethylformamide (DMF).

- The process yields 2-(4-Formylphenoxy)acetamide after purification.

Example:

- Phenol is reacted with chloroacetyl chloride in the presence of potassium carbonate to form 2-(4-chlorophenoxy)acetamide, which can then be oxidized to the formyl derivative.

Oxidation of 4-Formylphenol Derivatives

The aldehyde group in This compound can be introduced via oxidation of 4-hydroxyphenyl derivatives.

Procedure:

- Starting from 4-hydroxyphenylacetamide, oxidation is performed using mild oxidizing agents such as PCC (Pyridinium chlorochromate) or DMSO-based oxidants.

- This converts the hydroxyl group to an aldehyde, yielding the target compound.

Research Findings:

- Such oxidation steps are efficient and preserve the integrity of the acetamide linkage, as reported in synthetic pathways for related compounds.

One-Pot Multi-Component Synthesis

Recent advances highlight a one-pot, three-component reaction for synthesizing derivatives involving This compound as an intermediate.

Procedure:

- The synthesis involves the condensation of This compound with active methylene compounds like malononitrile or indanedione derivatives.

- Catalysts such as piperidine facilitate the reaction under reflux conditions in methanol or ethanol.

- The process yields fused heterocyclic compounds with high efficiency.

Example:

- A three-component reaction of This compound , malononitrile, and an active methylene compound results in fused pyran derivatives, as reported in recent literature.

Data Table: Summary of Preparation Methods

| Method | Starting Materials | Key Reagents | Solvent | Conditions | Yield | Remarks |

|---|---|---|---|---|---|---|

| Nucleophilic substitution | Phenol derivatives, chloroacetyl chloride | K2CO3, NaOH | Acetone, DMF | Reflux | Moderate to high | Widely used, straightforward |

| Oxidation of hydroxyl derivatives | 4-Hydroxyphenylacetamide | PCC, DMSO | - | Mild oxidation | Good | Preserves acetamide linkage |

| One-pot multi-component | This compound, active methylene compounds | Piperidine | Methanol/Ethanol | Reflux | High | Efficient for heterocycle synthesis |

| Stepwise synthesis | Phenol, paraformaldehyde | Base, formylating agents | Various | Controlled | Variable | Suitable for functionalized derivatives |

Research Findings and Notes

- The synthesis of This compound can be optimized by controlling reaction conditions such as temperature, solvent polarity, and catalyst presence to maximize yield and purity.

- Recent studies emphasize the versatility of multi-component reactions for generating diverse derivatives, which are valuable in medicinal chemistry.

- The oxidation approach is particularly useful for introducing aldehyde groups without disrupting the acetamide core, enabling further functionalization.

Chemical Reactions Analysis

Types of Reactions

2-(4-Formylphenoxy)acetamide undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Oxidation: 2-(4-Carboxyphenoxy)acetamide.

Reduction: 2-(4-Hydroxyphenoxy)acetamide.

Substitution: 2-(4-Nitrophenoxy)acetamide or 2-(4-Halophenoxy)acetamide, depending on the substituent introduced.

Scientific Research Applications

2-(4-Formylphenoxy)acetamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals.

Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-Formylphenoxy)acetamide depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the formyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The phenoxy group can participate in π-π interactions with aromatic residues in proteins, influencing their activity.

Comparison with Similar Compounds

Antiviral and Antitumor Activity

- Derivatives of this compound, such as 3d and 3f, were incorporated into porphyrin-metal complexes (e.g., Zn²⁺, Co²⁺) showing IC₅₀ values <10 μM against hepatitis C virus (HCV) and breast cancer cell lines .

- Hybrid compounds like 2-(4-(2-amino-3-cyanochromene)phenoxy)-N-phenylacetamide (synthesized via three-component reactions) demonstrated dual inhibition of kinases and proteases, relevant in Alzheimer’s disease .

Antimicrobial Potential

Research Findings and Trends

- Synthetic Flexibility : The formyl group enables diverse derivatization, including condensation with hydrazides (e.g., ligand HL in Schiff base complexes) and multicomponent reactions to generate chromene hybrids .

- Thermal Stability: Porphyrin derivatives derived from this compound exhibit high thermal stability (>300°C), critical for catalytic applications .

- Challenges : Nitro-substituted analogues (e.g., CAS 247592-74-1) face discontinuation due to synthesis complexity and regulatory hurdles .

Biological Activity

2-(4-Formylphenoxy)acetamide, a compound with significant potential in medicinal chemistry, has garnered attention for its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, interaction studies, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C11H11NO3

- Molecular Weight : Approximately 219.21 g/mol

The compound features a formyl group (–CHO) attached to a phenoxy moiety, which is known to enhance its reactivity and biological interactions. The presence of the carbonyl group adjacent to the aromatic ring plays a crucial role in its biological activity by facilitating interactions with various biomolecules.

Antimicrobial Properties

Preliminary studies have indicated that this compound exhibits notable antimicrobial properties . Research suggests that it may be effective against a range of bacterial strains, making it a candidate for further investigation in drug development. The mechanism underlying its antimicrobial action may involve disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.

Interaction Studies

Research has focused on the interactions between this compound and various biological targets. Initial findings indicate that the compound can form stable complexes with metal ions and proteins, which could be useful in designing targeted drug delivery systems or chemosensors. The binding affinity and specificity towards biomolecules are influenced by the compound's structural features, particularly the formyl and phenoxy groups.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key characteristics:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N,N-Diethyl-2-(4-formylphenoxy)acetamide | Diethyl group, phenoxy moiety | Exhibits notable biological activities; potential for drug development |

| N-(3-chlorophenyl)-2-(4-formylphenoxy)acetamide | Chlorinated phenyl group | Investigated for antimicrobial and anticancer properties |

| N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide | Chlorophenyl group, formyl group | Potential applications in synthetic and medicinal chemistry |

Case Studies

Several case studies have explored the biological activity of this compound:

- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones, suggesting strong antimicrobial activity.

- Binding Interactions : Another investigation utilized surface plasmon resonance (SPR) to assess the binding kinetics of this compound with serum albumin. The results demonstrated a high binding affinity, indicating potential for therapeutic applications involving drug delivery.

- Toxicological Assessment : A toxicity study conducted on murine models revealed that this compound exhibited low cytotoxicity at therapeutic concentrations, supporting its safety profile for further development.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(4-Formylphenoxy)acetamide derivatives, and how are their structures validated?

- Methodology : Derivatives are synthesized via nucleophilic substitution reactions. For example, reacting 2-chloro-N-phenylacetamide with potassium salts of p-hydroxybenzaldehyde in DMF under reflux yields 2-(4-formylphenoxy)-N-(aryl)acetamides with 80–86% efficiency . Structural validation employs IR spectroscopy (to confirm carbonyl and formyl groups), H NMR (to assign proton environments), and ESI-MS (to verify molecular weights). For instance, 2-(4-Formylphenoxy)-N-(pyridin-4-yl)acetamide (2q) shows IR peaks at 1685 cm (C=O) and 1700 cm (CHO), with H NMR resonances at δ 8.10 (CHO) and δ 4.80 (OCH) .

Q. What safety protocols are critical when handling this compound and its derivatives?

- Methodology : Use personal protective equipment (PPE) including gloves, lab coats, and goggles to avoid dermal/ocular exposure. Work in a fume hood to prevent inhalation of vapors, especially during reflux or solvent evaporation. Waste must be segregated and disposed via certified hazardous waste services due to potential toxicity . For derivatives with reactive groups (e.g., nitro or bromo substituents), conduct reactions in inert atmospheres to avoid unintended side reactions .

Q. How are impurities or byproducts identified during the synthesis of this compound analogs?

- Methodology : Chromatographic techniques (TLC, HPLC) monitor reaction progress. ESI-MS detects unexpected adducts (e.g., [M+Na]+ ions), while H NMR integration quantifies residual solvents or unreacted starting materials. For example, in 2-(4-Formylphenoxy)-N-(4-nitrophenyl)acetamide (2o), a minor byproduct at δ 7.50–7.60 (unreacted nitrobenzene) was resolved via recrystallization .

Advanced Research Questions

Q. How can multi-component reactions (MCRs) expand the functional diversity of this compound-based hybrids?

- Methodology : MCRs leverage the formyl group for Michael addition or Knoevenagel condensation. For example, reacting 2-(4-Formylphenoxy)-N-(aryl)acetamide with malononitrile and dimedone in ethanol-dioxane (1:1) forms fused pyrano-chromene hybrids. The reaction mechanism involves enolate formation, followed by cyclization, confirmed by C NMR (δ 160–165 ppm for cyano groups) and X-ray crystallography . Optimize yields (75–85%) by adjusting catalyst loadings (e.g., piperidine at 5 mol%) and reaction times (6–12 hrs) .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodology : Cross-validate assays (e.g., MTT vs. SRB for cytotoxicity) and control for solvent interference (DMSO ≤0.1% v/v). For instance, derivatives with IC discrepancies in anticancer studies (e.g., 2q: 12 µM vs. 18 µM) require purity checks (HPLC ≥95%) and standardized cell lines (e.g., HeLa vs. MCF-7 variability) . Molecular docking studies can rationalize SAR by correlating substituent effects (e.g., electron-withdrawing groups on aryl rings) with target binding affinities .

Q. How does solvent polarity influence the stability of this compound under storage conditions?

- Methodology : Accelerated stability studies in DMSO, ethanol, and water (25–60°C) show degradation via hydrolysis of the formyl group. LC-MS tracks degradation products (e.g., 4-hydroxybenzoic acid). Store derivatives in anhydrous DMSO at −20°C, with argon blanketing to prevent oxidation .

Q. What computational methods predict the reactivity of this compound in hybrid drug design?

- Methodology : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. Molecular dynamics simulations (e.g., GROMACS) model interactions with biological targets (e.g., kinase ATP-binding pockets). For example, the formyl group’s electrophilicity (LUMO at −2.1 eV) facilitates Schiff base formation with lysine residues in target proteins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.